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4H-1-Benzopyran-4-one, 8-fluoro-

Cat. No.: B13059351
CAS No.: 75487-85-3
M. Wt: 164.13 g/mol
InChI Key: QLGMRIUNTQALNI-UHFFFAOYSA-N
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Description

Context of Fluorinated Chromones and Benzopyranone Architectures

Benzopyranone architectures, specifically the chromone (B188151) scaffold (4H-1-benzopyran-4-one), are prevalent in a vast array of natural products, such as flavonoids, which are known for their diverse biological activities. acs.org The synthetic modification of this privileged structure is a common strategy in medicinal chemistry to develop novel therapeutic agents. wordpress.com

The incorporation of fluorine into these heterocyclic structures gives rise to fluorinated chromones. This is part of a broader trend in which fluorine-containing heterocycles are gaining considerable attention for their unique properties. nih.govelsevierpure.com The process of fluorination can be achieved through various synthetic methods, including the use of elemental fluorine to create fluorinated chromone derivatives. acs.org The strategic placement of fluorine can lead to compounds with enhanced stability, crystallinity, and specific electronic characteristics, which are desirable in fields ranging from pharmaceuticals to organic semiconductors. nih.gov

Academic Significance of Fluorine Substitution in Benzopyranone Chemistry

The substitution of hydrogen with fluorine in organic molecules is a key strategy in modern medicinal chemistry, and the benzopyranone framework is no exception. mdpi.com Fluorine's high electronegativity, second only to helium, and its relatively small size allow it to act as a "super-hydrogen" or a bioisostere for a hydroxyl group, profoundly influencing a molecule's properties without adding significant steric bulk. acs.orgresearchgate.net

The academic significance of fluorine substitution in benzopyranone chemistry lies in its ability to modulate several key parameters:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at susceptible metabolic sites on the benzopyranone ring can block oxidation, thereby increasing the compound's metabolic stability and half-life. nih.gov

Bioavailability and Permeability : Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. researchgate.net This can lead to improved absorption and distribution in biological systems.

Binding Affinity and Potency : The strong electron-withdrawing nature of fluorine alters the electron distribution of the benzopyranone ring system. This can change the acidity (pKa) of nearby functional groups and influence non-covalent interactions (like hydrogen bonds and dipole-dipole interactions) with biological targets such as enzymes and receptors, often leading to enhanced binding affinity and intrinsic potency. researchgate.netnih.gov

Conformational Control : The introduction of fluorine can influence the preferred conformation of a molecule, which is critical for its interaction with a specific binding site on a biological target. nih.gov

Research has consistently shown that the inclusion of fluorine in drug candidates can lead to a significant enhancement of their biological activities compared to their non-fluorinated counterparts. nih.govelsevierpure.com Consequently, fluorinated compounds represent a substantial portion of newly developed pharmaceuticals. nih.gov

Positional Isomerism in Fluorinated Benzopyranones: Focus on 8-Fluoro- Substitution

Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the position of these groups on the main structural framework. libretexts.orgdocbrown.info In the case of monofluorinated 4H-1-benzopyran-4-one, the fluorine atom can be substituted at positions 5, 6, 7, or 8 of the benzene (B151609) ring.

The study of these positional isomers is crucial for structure-activity relationship (SAR) studies. By synthesizing and comparing the properties of different isomers (e.g., 5-fluoro-, 7-fluoro-, and 8-fluorochromone), researchers can determine the optimal substitution pattern for a desired biological effect or material property.

Physicochemical Properties of 4H-1-Benzopyran-4-one, 8-fluoro-

Property Value Reference
CAS Number 75487-85-3 guidechem.com
Molecular Formula C₉H₅FO₂ guidechem.com
Molecular Weight 164.13 g/mol guidechem.com
Monoisotopic Mass 164.02735756 guidechem.com
Canonical SMILES C1=CC2=C(C(=C1)F)OC=CC2=O guidechem.com
InChI Key QLGMRIUNTQALNI-UHFFFAOYSA-N guidechem.com

Comparison of Positional Isomers of Fluorobenzopyranone

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
4H-1-Benzopyran-4-one, 8-fluoro- 75487-85-3 C₉H₅FO₂ 164.13
4H-1-Benzopyran-4-one, 5-fluoro- 1386253-18-4 C₉H₅FO₂ 164.13
4H-1-Benzopyran-4-one, 7-fluoro- 1159979-17-5 C₉H₅FO₂ 164.135

Data sourced from Guidechem. guidechem.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FO2 B13059351 4H-1-Benzopyran-4-one, 8-fluoro- CAS No. 75487-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75487-85-3

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

8-fluorochromen-4-one

InChI

InChI=1S/C9H5FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H

InChI Key

QLGMRIUNTQALNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC=CC2=O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4h 1 Benzopyran 4 One, 8 Fluoro

Mechanistic Pathways of Benzopyranone Core Formation

The synthesis of the chromone (B188151) core, a key structural motif in many natural products and pharmacologically active compounds, can be achieved through several synthetic routes. One of the most prominent and versatile methods is the Baker-Venkataraman rearrangement, which is widely used for the preparation of chromones and flavones. wikipedia.orgalfa-chemistry.comuclan.ac.ukorganic-chemistry.orgyoutube.com

A plausible synthetic pathway for 4H-1-Benzopyran-4-one, 8-fluoro- commences with a suitable precursor, such as 2'-hydroxy-3'-fluoroacetophenone. The synthesis of this precursor can be accomplished through various standard aromatic substitution reactions. chemicalbook.comgoogle.com The subsequent steps to construct the 8-fluorochromone ring are outlined below:

Esterification: The phenolic hydroxyl group of 2'-hydroxy-3'-fluoroacetophenone is first acylated, typically with an acyl chloride or anhydride (B1165640) in the presence of a base, to form the corresponding ester.

Baker-Venkataraman Rearrangement: The resulting o-acyloxyacetophenone undergoes an intramolecular Claisen condensation in the presence of a strong base (e.g., potassium hydroxide (B78521) or sodium hydride). alfa-chemistry.com This rearrangement proceeds via the formation of an enolate, which then attacks the ester carbonyl to yield a 1,3-diketone intermediate after acidic workup. wikipedia.orgalfa-chemistry.com

Acid-Catalyzed Cyclization: The 1,3-diketone intermediate is then treated with an acid catalyst, which promotes the cyclization and dehydration to afford the final 8-fluoro-4H-1-benzopyran-4-one. wikipedia.org

The key steps in the proposed synthesis are summarized in the table below:

Step Reaction Reactants Key Intermediates Product
1Esterification2'-hydroxy-3'-fluoroacetophenone, Acylating agent (e.g., Acetyl chloride), Base-2-acetyl-6-fluorophenyl acetate (B1210297)
2Baker-Venkataraman Rearrangement2-acetyl-6-fluorophenyl acetate, Strong base (e.g., KOH)Enolate, Cyclic alkoxide1-(3-fluoro-2-hydroxyphenyl)butane-1,3-dione
3Cyclization1-(3-fluoro-2-hydroxyphenyl)butane-1,3-dione, Acid catalyst (e.g., H₂SO₄)-8-fluoro-2-methyl-4H-1-benzopyran-4-one

Nucleophilic and Electrophilic Reactivity of Fluorinated Chromones

A characteristic reaction of chromones is the opening of the γ-pyrone ring upon treatment with strong nucleophiles. researchgate.netresearchgate.netdocumentsdelivered.com This reaction is typically initiated by the nucleophilic attack at the electrophilic C2 position, leading to the cleavage of the pyran ring. researchgate.netresearchgate.net

The electron-withdrawing nature of the 8-fluoro substituent is anticipated to increase the electrophilicity of the C2 carbon, thereby making the fluorinated chromone more susceptible to nucleophilic attack and subsequent ring-opening compared to its non-fluorinated counterpart. masterorganicchemistry.comlibretexts.org The general mechanism involves the formation of a transient intermediate, which then undergoes rearrangement to yield various acyclic products depending on the nature of the nucleophile and the reaction conditions.

Below is a table of potential ring-opening products of 8-fluoro-4H-1-benzopyran-4-one with different nucleophiles:

Nucleophile Potential Ring-Opening Product
Hydroxide (OH⁻)1-(3-fluoro-2-hydroxyphenyl)-3-oxopropanal
Amines (RNH₂)3-(alkylamino)-1-(3-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Hydrazine (B178648) (NH₂NH₂)5-(3-fluoro-2-hydroxyphenyl)-1H-pyrazole

Direct nucleophilic vinylic substitution at the C2 or C3 position of the chromone ring is generally not favored unless a suitable leaving group is present at one of these positions. A more plausible substitution reaction on the 8-fluorochromone system is nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring. Although fluorine is typically a poor leaving group in SN1 and SN2 reactions, it can act as a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. nih.govmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comnih.govacs.org

For 8-fluoro-4H-1-benzopyran-4-one, the carbonyl group of the pyrone ring acts as an electron-withdrawing group, which can activate the benzene ring towards nucleophilic attack. However, the activation is likely to be most pronounced at the positions ortho and para to the activating group (C5 and C7). The displacement of the fluorine at C8 would require harsh reaction conditions or the presence of additional activating groups on the aromatic ring.

The presence of the fluorine atom has a profound impact on the stability of intermediates and transition states during nucleophilic reactions. In the case of ring-opening reactions, the nucleophilic attack at C2 results in the formation of a negatively charged intermediate, which is analogous to a Meisenheimer complex. masterorganicchemistry.comnih.gov The strong electron-withdrawing inductive effect of the 8-fluoro substituent helps to delocalize and stabilize this negative charge. This stabilization of the intermediate also leads to a stabilization of the transition state leading to its formation, thereby lowering the activation energy and increasing the rate of the reaction.

For a hypothetical SNAr reaction at the C8 position, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comlibretexts.org The high electronegativity of the fluorine atom makes the carbon to which it is attached more electrophilic, thus facilitating the nucleophilic attack and lowering the energy of the transition state for this step.

Kinetic and Thermodynamic Considerations in Fluorinated Benzopyranone Reactions

Kinetics: The rate of nucleophilic attack on the chromone ring is expected to be significantly influenced by the 8-fluoro substituent. As discussed, the electron-withdrawing nature of fluorine enhances the electrophilicity of the C2 position and stabilizes the transition state of the nucleophilic addition. nih.gov Consequently, the kinetics of ring-opening reactions are anticipated to be faster for 8-fluorochromone compared to the unsubstituted chromone.

Advanced Spectroscopic Characterization Techniques Applied to 4h 1 Benzopyran 4 One, 8 Fluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing granular insights into the chemical environment of individual atoms. For 8-fluoro-4H-1-benzopyran-4-one, a combination of proton, carbon-13, two-dimensional, and fluorine-19 NMR techniques offers a comprehensive picture of its molecular architecture.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 8-fluoro-4H-1-benzopyran-4-one, specific chemical shifts (δ) and coupling constants (J) are anticipated for the protons on the benzopyran ring system. The protons on the pyranone ring, specifically at positions 2 and 3, would exhibit characteristic signals. The aromatic protons at positions 5, 6, and 7 would show complex splitting patterns due to coupling with each other and with the fluorine atom at position 8.

Detailed spectral data, including chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants, are essential for the complete assignment of the proton signals.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of the molecule. The spectrum of 8-fluoro-4H-1-benzopyran-4-one would display distinct signals for each of the nine carbon atoms in the benzopyran structure. The carbonyl carbon (C-4) is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom directly bonded to the fluorine (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The other aromatic and vinylic carbons will also show characteristic chemical shifts and smaller C-F couplings.

Atom No.Predicted Chemical Shift (ppm)
C-2156.0
C-3112.5
C-4177.0
C-4a124.0
C-5125.0
C-6128.0
C-7120.0
C-8158.0 (d, ¹JCF)
C-8a145.0 (d, ²JCF)

Note: The predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions. The 'd' indicates a doublet due to coupling with fluorine.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity within the molecule. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 8-fluoro-4H-1-benzopyran-4-one, COSY would show correlations between adjacent protons, for instance, between H-2 and H-3, and among the aromatic protons H-5, H-6, and H-7. This helps in tracing the proton connectivity throughout the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is instrumental in assigning the carbon signals based on their attached protons. For example, the proton signal at H-2 would show a correlation to the carbon signal of C-2. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). sdsu.educolumbia.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as C-4, C-4a, C-8, and C-8a, by observing their long-range couplings to nearby protons. columbia.edu For instance, the proton at H-2 might show a correlation to the carbonyl carbon C-4.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. nih.gov Given that ¹⁹F has a natural abundance of 100% and a large chemical shift range, it is an excellent probe for fluorinated compounds. nih.govdiva-portal.org In the ¹⁹F NMR spectrum of 8-fluoro-4H-1-benzopyran-4-one, a single signal would be expected. The chemical shift of this signal is sensitive to the electronic environment, and it will exhibit coupling to the neighboring protons, particularly H-7. The magnitude of the fluorine-proton coupling constants (JHF) can provide valuable structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 8-fluoro-4H-1-benzopyran-4-one would display characteristic absorption bands corresponding to its key functional groups.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Ketone in a conjugated system)1650 - 1630
C=C (Aromatic and vinylic)1600 - 1450
C-O-C (Ether)1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric)
C-F (Aryl fluoride)1250 - 1100

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of 4H-1-Benzopyran-4-one, 8-fluoro-. This technique provides a "fingerprint" of the molecule's structure, with specific Raman bands corresponding to the vibrations of its constituent chemical bonds. nih.gov

In the context of fluorinated chromones, Raman spectroscopy can reveal key structural features. For instance, the introduction of a fluorine atom at the C-8 position is expected to induce shifts in the vibrational frequencies of the aromatic ring and the pyranone system. These shifts, when compared to the Raman spectrum of the parent chromone (B188151), can confirm the position of fluorination.

Key Raman bands for chromone derivatives typically include:

C=C stretching vibrations of the aromatic and pyrone rings.

C=O stretching vibration of the ketone group.

Ring breathing modes .

C-H bending and stretching vibrations .

The presence of the C-F bond will also give rise to a characteristic stretching vibration, although its intensity may vary. The precise frequencies of these bands can be influenced by intermolecular interactions and the physical state of the sample. researchgate.net Studies on other fluorinated organic molecules have shown that fluorine substitution can lead to shifts in Raman bands. capes.gov.brresearchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of 4H-1-Benzopyran-4-one, 8-fluoro-. Furthermore, analysis of the fragmentation patterns provides crucial information for structural elucidation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For 4H-1-Benzopyran-4-one, 8-fluoro- (C₉H₅FO₂), the expected exact mass can be calculated with high precision.

HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high resolving power of HRMS instruments enables the separation of ions with very similar mass-to-charge ratios, ensuring unambiguous identification. nih.gov This technique is widely used in the analysis of flavonoids and other natural products to confirm their molecular formulas. nih.govresearchgate.net

Table 1: Theoretical Mass Data for 4H-1-Benzopyran-4-one, 8-fluoro-

PropertyValue
Molecular FormulaC₉H₅FO₂
Monoisotopic Mass164.0274 Da
Average Mass164.1331 Da

This table presents theoretical mass data calculated for the specified compound.

Electron ionization mass spectrometry (EI-MS) is a common technique used to generate fragment ions. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. libretexts.org For chromone derivatives, common fragmentation pathways include retro-Diels-Alder (RDA) reactions, loss of carbon monoxide (CO), and cleavage of substituent groups. journals.co.zaresearchgate.netresearchgate.net

The introduction of a fluorine atom at the 8-position of the benzopyranone ring influences the fragmentation pathways. The strong carbon-fluorine bond can alter the relative abundance of certain fragment ions compared to the non-fluorinated analogue. Analysis of these patterns, often aided by tandem mass spectrometry (MS/MS) techniques, helps to confirm the location of the fluorine substituent on the aromatic ring. journals.co.zaresearchgate.net

Key fragmentation pathways for chromones include:

Retro-Diels-Alder (RDA) fragmentation of the pyrone ring. journals.co.zaresearchgate.net

Loss of CO from the pyrone ring. journals.co.zaresearchgate.net

Cleavage of the bond between the aromatic and pyrone rings .

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and optical properties of 4H-1-Benzopyran-4-one, 8-fluoro-.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The chromone scaffold of 4H-1-Benzopyran-4-one, 8-fluoro- is responsible for its characteristic UV absorption spectrum. iau.ir

The spectrum typically exhibits multiple absorption bands corresponding to π-π* and n-π* transitions within the aromatic and pyrone ring systems. iau.irnih.gov The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the chromone ring. iau.ir The introduction of a fluorine atom at the C-8 position can cause a shift in the absorption maxima (λmax) compared to the unsubstituted chromone, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. nih.gov

Table 2: Representative UV-Vis Absorption Data for Chromone Derivatives

CompoundSolventλmax (nm)
ChromoneEthanol (B145695)225, 267, 296
6-FluorochromoneVarious~240-300
7-HydroxychromoneMethanol (B129727)248, 258, 298

This table provides representative data for chromone and a related fluorinated derivative to illustrate typical absorption ranges. Specific values for 8-fluoro-4H-1-benzopyran-4-one would require experimental measurement.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many chromone derivatives exhibit fluorescence, the intensity and wavelength of the emission are highly dependent on their structure and environment. nih.gov

The introduction of a fluorine atom can modulate the fluorescence properties of the chromone core. Fluorine, being highly electronegative, can alter the energy levels of the excited states and influence the rates of radiative and non-radiative decay processes. This can lead to changes in the fluorescence quantum yield and the position of the emission maximum. The study of fluorinated aromatic compounds has shown that fluorine substitution can enhance fluorescence in some cases. nih.gov The fluorescence characteristics of 4H-1-Benzopyran-4-one, 8-fluoro- would provide valuable information about its potential applications in areas such as fluorescent probes and materials science. nih.gov

Solid-State Structural Analysis

X-ray Diffraction (XRD) for Crystalline Structure and Anisotropic Behavior

Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray diffraction (XRD) data for the compound 4H-1-Benzopyran-4-one, 8-fluoro- (also known as 8-fluorochromone) could not be located. Consequently, a detailed analysis of its crystalline structure and anisotropic behavior based on experimental XRD findings cannot be provided at this time.

While the principles of X-ray diffraction are well-established for elucidating the three-dimensional arrangement of atoms within a crystalline solid, the absence of published research on the single-crystal XRD analysis of 8-fluorochromone prevents a discussion of its specific crystallographic parameters. Such an analysis would typically reveal key information, including:

Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Anisotropic Behavior: How physical properties, such as thermal expansion or refractive index, vary with direction within the crystal. This is often influenced by the arrangement and intermolecular interactions of the molecules in the crystal lattice.

Without experimental data, any discussion of the solid-state structure of 4H-1-Benzopyran-4-one, 8-fluoro- would be purely speculative. Further research, including the synthesis of a single crystal of the compound and subsequent XRD analysis, is required to determine its precise crystalline architecture and any associated anisotropic properties.

Computational Chemistry and Theoretical Investigations of 4h 1 Benzopyran 4 One, 8 Fluoro

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For 8-fluoro-4H-1-benzopyran-4-one, these calculations can elucidate its preferred three-dimensional structure, the distribution of its electrons, and how it interacts with electromagnetic radiation.

Density Functional Theory (DFT) is a widely used computational method that has proven to be a reliable approach for studying the properties of organic molecules with high accuracy. d-nb.inforesearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4H-1-Benzopyran-4-one, 8-fluoro-, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to determine its optimized molecular structure. researchgate.net These calculations typically reveal a planar C2v equilibrium geometry for the parent 4H-pyran-4-one in its ground state. nih.gov The introduction of a fluorine atom at the 8-position is not expected to significantly deviate from this planarity. Conformational analysis, particularly for more flexible derivatives, helps identify the most stable conformers and the energy barriers between them.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. researchgate.netchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.netaimspress.com For derivatives of benzopyran-4-one, the HOMO and LUMO are typically distributed across the π-conjugated system. The presence of the electron-withdrawing fluorine atom at the 8-position would be expected to influence the energies of these orbitals.

Table 1: Calculated Electronic Properties of a Representative Benzopyran Derivative

Parameter Value (eV)
HOMO Energy -3.7552
LUMO Energy 2.5897
HOMO-LUMO Gap 6.3449

Note: Data is for a representative quercetin (B1663063) molecule on a single graphene layer, calculated using DFT, and is illustrative of the types of parameters obtained from such calculations. chalcogen.ro

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. d-nb.info

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) have become increasingly accurate. d-nb.infonih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT functionals such as B3LYP, can predict chemical shifts with a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C in some cases. d-nb.info These predictions can be crucial for assigning signals in experimental spectra and confirming the structure of 8-fluoro-4H-1-benzopyran-4-one.

Table 2: Predicted Vibrational Frequencies for a Representative Organic Molecule

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
NH Stretching 3450 3486 (FTIR), 3481 (FT-Raman)
CH Stretching - 3086, 2961, 2881 (FT-IR)

Note: Data is for Cyclophosphamide and is illustrative of the comparison between calculated and experimental vibrational frequencies. nih.gov

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. These methods are particularly useful for elucidating reaction mechanisms, mapping out potential energy surfaces, and identifying transition states. nih.gov For a compound like 8-fluoro-4H-1-benzopyran-4-one, ab initio calculations could be used to study its reactivity in various chemical transformations, providing insights into the energetics and pathways of these reactions.

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broader range of computational techniques that go beyond quantum mechanics. These approaches can be used to study the behavior of molecules on a larger scale and over longer timescales. For 8-fluoro-4H-1-benzopyran-4-one, molecular dynamics simulations could be employed to study its interactions with solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of their behavior. Such studies are invaluable in fields like drug design, where understanding the binding of a small molecule to a protein target is essential.

Solvent Effects Modeling (e.g., Polarized Continuum Model)

The cellular environment is aqueous, making the study of solvent effects crucial for understanding the behavior of molecules in biological systems. The Polarized Continuum Model (PCM) is a powerful and widely used computational method to investigate these effects. In PCM, the solvent is approximated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of solvation free energies and the study of how the solvent influences the electronic structure and geometry of the solute.

For 4H-1-Benzopyran-4-one, 8-fluoro-, PCM calculations would be instrumental in quantifying the impact of solvents with varying polarities on its stability and properties. The presence of the electronegative fluorine atom at the 8-position, along with the carbonyl group, is expected to create a distinct molecular electrostatic potential. PCM simulations in polar solvents like water or methanol (B129727), as well as non-polar solvents such as dioxane, would reveal the extent of stabilization or destabilization of the molecule. uiuc.edu

Table 1: Hypothetical PCM Data for 4H-1-Benzopyran-4-one, 8-fluoro- This table illustrates the type of data that would be generated from PCM calculations. The values are for illustrative purposes.

SolventDielectric Constant (ε)Calculated Solvation Free Energy (kcal/mol)Calculated Dipole Moment (Debye)
Gas Phase103.5
Dioxane2.2-2.13.9
Methanol33-5.84.8
Water78.4-6.55.1

These calculations would likely show an increase in the dipole moment of 8-fluorochromone in more polar solvents, indicating a greater degree of charge separation in the molecule induced by the solvent's electric field. The solvation free energy is expected to become more negative as the solvent polarity increases, signifying more favorable interactions and greater stability of the solute in polar environments.

Free Energy Perturbation (FEP) Simulations for Relative Stabilities

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics, used to calculate the free energy difference between two states, such as the mutation of one molecule into another. youtube.com This technique is particularly valuable for assessing the relative stabilities of closely related analogues. FEP simulations are performed using molecular dynamics (MD) or Monte Carlo methods, where one molecule is gradually "perturbed" into another over a series of non-physical intermediate steps. uiuc.edu

To determine the relative stability of 4H-1-Benzopyran-4-one, 8-fluoro- compared to its parent compound, chromone (B188151), an FEP calculation would be designed. This would involve creating a thermodynamic cycle where the relative free energy of solvation is calculated. The change in free energy when "mutating" a hydrogen atom to a fluorine atom at the 8-position in both the gas phase and in a solvent (e.g., water) is computed. The difference between these two values provides the relative solvation free energy, which is a key determinant of relative stability in solution.

Such simulations are computationally intensive but provide highly accurate predictions of relative binding affinities and stabilities, often approaching experimental accuracy. nih.gov The application of FEP can provide a quantitative understanding of how the 8-fluoro substitution impacts the molecule's interaction with its environment compared to the unsubstituted chromone.

Theoretical Studies on Structure-Property Relationships

Influence of Fluorine Substitution on Electronic Distribution and Reactivity

The substitution of a hydrogen atom with fluorine at the 8-position of the benzopyran ring significantly alters the electronic landscape of the molecule. Theoretical studies, often employing Density Functional Theory (DFT) or ab initio methods, can elucidate these changes. In related chromone derivatives, molecular orbital calculations have been used to rationalize the effects of substituents on properties like basicity. youtube.com

For 8-fluorochromone, the high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect. This effect is most pronounced at the site of substitution and influences the entire aromatic system. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on each atom. It is expected that the C-8 carbon would become more electron-deficient, and this effect would propagate through the benzene (B151609) and pyranone rings, influencing the reactivity of the entire molecule. nih.gov

Table 2: Illustrative Calculated Electronic Properties of Chromone and 8-Fluorochromone This table presents a hypothetical comparison of electronic properties that could be obtained from DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Calculated Dipole Moment (Debye)
Chromone-6.5-1.84.73.1
8-Fluorochromone-6.7-2.04.73.5

Rationalization of Spectroscopic Data through Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical calculations can provide a basis for assigning experimental peaks and understanding the structural and electronic factors that give rise to them.

In a study on 6-halogen substituted chromones, DFT calculations were successfully used to simulate the vibrational frequencies and provided a detailed assignment of the experimental IR and Raman spectra. A similar approach for 8-fluorochromone would involve geometry optimization followed by frequency calculations. The calculated vibrational modes could then be correlated with the experimental IR spectrum, allowing for a precise assignment of bands corresponding to C=O stretching, C-F stretching, and various aromatic ring vibrations.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 8-fluorochromone. By comparing the calculated shifts with experimental data, a deeper understanding of how the fluorine atom influences the electronic environment of the neighboring nuclei can be achieved. Any discrepancies between the calculated and experimental data can point to specific solvent effects or conformational dynamics not captured in the gas-phase calculations.

Derivatization and Non Biological Structure Property Relationships in 4h 1 Benzopyran 4 One, 8 Fluoro Analogs

Synthesis of Novel 8-Fluorobenzopyranone Derivatives

The synthesis of novel derivatives of 8-fluoro-4H-1-benzopyran-4-one is a key area of investigation, driven by the desire to create a diverse library of compounds for various applications. Synthetic strategies primarily focus on two main approaches: the introduction of various functional groups onto the existing benzopyranone framework and the fusion of the benzopyranone core with other heterocyclic rings. These modifications allow for a systematic study of structure-property relationships.

The benzopyran-4-one skeleton is a versatile template for the design of new compounds with a wide range of therapeutic profiles. mdpi.com The introduction of various substituents onto this core structure is a common strategy to modulate its properties. For instance, 3-substituted benzopyran-4-one derivatives have been identified as potential agents in various research fields. mdpi.com

Synthetic methodologies often begin with substituted ortho-hydroxy acetophenones, which can undergo reactions like the Vilsmeier-Haack reaction to introduce a formyl group, leading to the formation of 3-formyl benzopyran-4-ones. mdpi.com Another approach involves the reaction of 2'-hydroxy-4'-methoxyacetophenone with BF3-etharate and acetic anhydride (B1165640) to yield a difluorodioxaborin intermediate, which can be further modified. mdpi.com

The synthesis of 4H-pyran derivatives, a class of compounds that includes the benzopyranone structure, can be achieved through multicomponent condensation reactions. scielo.brnih.govnih.gov For example, the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound like cyclohexanedione, and malononitrile (B47326) can yield various 4H-pyran derivatives. scielo.brnih.gov These reactions are often catalyzed by agents such as dodecyl benzenesulfonic acid or N-methylmorpholine. scielo.brnih.gov

Furthermore, the synthesis of novel cyclohexenone derivatives, which share structural similarities with the pyranone ring of benzopyranones, has been demonstrated through the Michael addition of ethyl acetoacetate. nih.gov The direct synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives has been accomplished by reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with chloro and fluoro anilines. researchgate.net Additionally, 8-alkoxy-substituted quinaldines can be prepared through the simple alkyl halide substitution of 8-hydroxy-2-methylquinoline. nih.gov

Table 1: Examples of Synthesized Benzopyranone and Related Derivatives

Compound Name Starting Materials Key Reaction Type Reference
3-Formyl benzopyran-4-ones Substituted ortho-hydroxy acetophenones, POCl3-DMF Vilsmeier-Haack reaction mdpi.com
7-Methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde 2'-Hydroxy-4'-methoxyacetophenone, BF3-etharate, acetic anhydride Cyclization mdpi.com
(S)-2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Fluorobenzaldehyde, malononitrile, cyclohexanedione One-pot multicomponent condensation scielo.br
7-(Halophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, halo anilines Nucleophilic aromatic substitution researchgate.net
8-Alkoxy-substituted quinaldines 8-Hydroxy-2-methylquinoline, alkyl halides Williamson ether synthesis nih.gov
Cyclohexenone derivatives Ethyl acetoacetate Michael addition nih.gov
4H-Pyran derivatives Aldehydes, malononitrile, 1,3-diketones Multicomponent reaction nih.gov

The fusion of the benzopyranone scaffold with various heterocyclic rings, such as pyrazole (B372694), isoxazole, and oxadiazole, represents a significant strategy for creating novel chemical entities with potentially enhanced or unique properties.

Pyrazole-Fused Derivatives: The synthesis of pyrazole-fused heterocycles is a well-established area of organic synthesis. organic-chemistry.org Various methods are employed, including the reaction of 1,3-diketones with hydrazine (B178648), which can be generated in situ from ketones and acid chlorides. organic-chemistry.org Copper-catalyzed condensation reactions also provide an efficient route to pyrazoles under mild conditions. organic-chemistry.org Flow chemistry techniques have been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate, offering advantages in terms of safety and efficiency. mdpi.com The pyrazole ring can also be fused with other heterocyclic systems, such as pyridine, to form pyrazolopyridines. mdpi.com

Isoxazole-Fused Derivatives: Isoxazoles are another important class of five-membered heterocycles that can be fused to the benzopyranone core. mdpi.com The synthesis of fused isoxazoles can be achieved through various strategies, including the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.net Intramolecular nucleophilic substitution reactions have also been utilized for the synthesis of fused isoxazoles. mdpi.com Furthermore, isoxazole-fused tricyclic quinazoline (B50416) alkaloid derivatives have been synthesized via intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions. mdpi.com

Oxadiazole-Fused Derivatives: Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are frequently incorporated into larger molecular frameworks. nih.gov The synthesis of 1,2,4-oxadiazole (B8745197) derivatives can be achieved through a one-pot, two-component reaction of gem-dibromomethylarenes with amidoximes. nih.gov Hybrid compounds containing both the quinazoline-4-one and 1,2,4-oxadiazole moieties have been synthesized, demonstrating the versatility of this heterocyclic fusion approach. frontiersin.org

Table 2: Synthetic Approaches for Fused Heterocyclic Derivatives

Fused Heterocycle General Synthetic Strategy Key Reagents/Conditions Reference
Pyrazole Reaction of 1,3-diketones with hydrazine Hydrazine hydrate organic-chemistry.org
Pyrazole Copper-catalyzed condensation Cu2O, base organic-chemistry.org
Pyrazole Flow chemistry approach Terminal alkynes, hydrazine monohydrate mdpi.com
Isoxazole Cyclocondensation Hydroxylamine hydrochloride, glacial acetic acid mdpi.comresearchgate.net
Isoxazole Intramolecular nucleophilic substitution Heat mdpi.com
Isoxazole Intramolecular cycloaddition Metal-free conditions mdpi.com
1,2,4-Oxadiazole Two-component reaction gem-Dibromomethylarenes, amidoximes nih.gov
1,2,4-Oxadiazole Coupling reaction Quinazoline derivatives, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives, K2CO3, KI frontiersin.org

Chemical Modification Strategies for the 8-Fluoro Moiety

While extensive research has focused on modifying the benzopyranone core, direct chemical modification of the 8-fluoro substituent itself is less commonly reported in the reviewed literature. The high bond energy of the C-F bond makes it relatively inert to many chemical transformations. nih.gov However, the introduction of fluorine atoms into organic molecules is a key strategy in various fields, including materials science and pharmaceuticals, due to the unique properties it imparts. nih.govinhancetechnologies.comoaepublish.com In semiconductor manufacturing, for example, fluorine and fluoride (B91410) gases are crucial for etching and cleaning processes. inhancetechnologies.com In the context of drug design, fluorination can block metabolic pathways by replacing labile hydrogens, thereby increasing the metabolic stability of a compound. nih.gov

Emerging Non Biological Applications and Advanced Materials Science Research

Applications in Analytical Chemistry

The structural features of 8-fluoro-4H-1-benzopyran-4-one make it a valuable tool in analytical chemistry, particularly in the detection and quantification of metal ions.

4H-1-Benzopyran-4-ones as Chelating and Complexing Agents

The 4H-1-benzopyran-4-one scaffold, also known as a chromone (B188151), possesses inherent chelating properties. The carbonyl group at the 4-position and the oxygen atom within the pyran ring can coordinate with metal ions, forming stable complexes. The introduction of a fluorine atom at the 8-position can influence the electron density of the aromatic ring and the chelating atoms, thereby modulating the stability and selectivity of the resulting metal complexes. This makes 8-fluoro-4H-1-benzopyran-4-one and its derivatives promising candidates for use as selective chelating agents for various metal ions.

Spectrophotometric Reagents for Metal Ion Determination

The formation of colored complexes between 8-fluoro-4H-1-benzopyran-4-one derivatives and metal ions can be exploited for spectrophotometric analysis. When the compound binds to a metal ion, a change in the electronic absorption spectrum often occurs, leading to a new absorption band in the visible region. The intensity of this new band is proportional to the concentration of the metal ion, allowing for its quantitative determination. The fluorine substituent can enhance the sensitivity and selectivity of these reagents by altering the electronic properties of the chromone system.

Development of Advanced Materials

The unique photophysical and structural characteristics of 8-fluoro-4H-1-benzopyran-4-one are being explored in the design of advanced materials with tailored optical and liquid crystalline properties.

Design of Optical Probes and Fluorescent Materials

Derivatives of 4H-1-benzopyran-4-one are being investigated as scaffolds for the development of fluorescent probes. mdpi.com These probes can be designed to exhibit changes in their fluorescence properties, such as wavelength or intensity, in response to specific analytes or environmental conditions. mdpi.com The fluorine atom in 8-fluoro-4H-1-benzopyran-4-one can enhance the photostability and quantum yield of fluorescent derivatives, making them more robust and sensitive. Research has shown that modifications to the 4H-1-benzopyran-4-one core can lead to the development of near-infrared fluorescent molecules with applications in bioimaging. mdpi.com

Table 1: Research Findings on Fluorescent Probes Based on 4H-1-Benzopyran-4-one Derivatives

Derivative Key Feature Observation Potential Application
M-3 (a 4H-1-benzopyran derivative) High viscosity sensitivity 3-fold increase in emission intensity in a glycerol-ethanol system. mdpi.com Optical imaging probes. mdpi.com

Research in Liquid Crystalline Compounds

The rigid, planar structure of the 4H-1-benzopyran-4-one core is a desirable feature for the design of liquid crystalline materials. By attaching appropriate mesogenic (liquid crystal-forming) groups to the 8-fluoro-4H-1-benzopyran-4-one scaffold, it is possible to create molecules that exhibit liquid crystalline phases. The fluorine substituent can influence the intermolecular interactions, such as dipole-dipole interactions and steric effects, which play a crucial role in the formation and stability of liquid crystal phases. While specific research on 8-fluoro-4H-1-benzopyran-4-one in liquid crystals is not extensively documented in the provided results, the general principles of liquid crystal design suggest its potential in this area.

Use as Chemical Probes for Fundamental Research in Organic Chemistry

The reactivity of the 4H-1-benzopyran-4-one system, influenced by the electron-withdrawing nature of the fluorine atom, makes 8-fluoro-4H-1-benzopyran-4-one a useful substrate for studying various organic reactions. It can serve as a starting material or an intermediate in the synthesis of more complex heterocyclic compounds. For instance, the condensation reaction of a related compound, 6-fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, with 2-aminobenzenesulfonamide (B1663422) has been reported to yield a novel benzothiadiazine derivative. nih.gov Such studies provide valuable insights into reaction mechanisms and the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing the 8-fluoro substituent into the 4H-1-benzopyran-4-one scaffold?

  • Methodological Answer : Fluorination at the 8-position can be achieved via metalation-electrophilic substitution. For example, using lithium diisopropylamide (LDA) as a strong base to deprotonate the reactive site, followed by reaction with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products. Pre-protection of adjacent functional groups (e.g., hydroxyl or amino groups) may be necessary to enhance regioselectivity .

Q. What analytical techniques are most effective for characterizing the purity and structure of 8-fluoro-4H-1-benzopyran-4-one derivatives?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight and purity (e.g., 98.92% purity reported for structurally similar flavones using LCMS) .
  • 1H NMR : Identifies proton environments, such as aromatic protons near the fluorine substituent, which may exhibit splitting patterns due to spin-spin coupling with fluorine (e.g., 19F-1H coupling constants ~8–12 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., molecular formula C₉H₅FO₂ requires m/z 170.0344) .

Q. What safety protocols should be followed when handling 8-fluoro-4H-1-benzopyran-4-one derivatives in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if airborne particles are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors or dust .
  • First Aid : In case of skin contact, rinse immediately with water and soap; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can QSAR models be optimized to predict the bioactivity of 8-fluoro-4H-1-benzopyran-4-one derivatives?

  • Methodological Answer :

  • Descriptor Selection : Include electronic parameters (e.g., Hammett σ constants for the fluorine substituent) and steric descriptors (e.g., molar refractivity) to account for fluorine’s electronegativity and steric effects .
  • Training Data : Incorporate both active and inactive analogs to improve model robustness. For example, inactive 2-substituted benzopyrans can highlight structural determinants of activity .
  • Validation : Use leave-one-out cross-validation and external test sets to assess predictive accuracy. Reported R² values >0.7 indicate reliable models .

Q. How does the 8-fluoro substituent influence the photostability and oxidative degradation of 4H-1-benzopyran-4-one derivatives?

  • Methodological Answer :

  • Photostability Testing : Expose compounds to UV light (e.g., 254 nm) and monitor degradation via HPLC. Fluorine’s electron-withdrawing effect may reduce π→π* transitions, potentially enhancing stability compared to non-fluorinated analogs .
  • Accelerated Oxidative Stress : Use hydrogen peroxide or radical initiators (e.g., AIBN) to simulate oxidation. Fluorine’s inductive effects may stabilize the chromone ring against electrophilic attack .

Q. How should researchers address contradictions in reported biological activities of 8-fluoro-4H-1-benzopyran-4-one derivatives across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Dose-Response Reproducibility : Replicate studies under standardized conditions. Use positive controls (e.g., genistein for kinase inhibition) to calibrate assays .
  • Data Triangulation : Combine in vitro, computational, and structural data (e.g., docking studies to verify binding modes) .

Q. What computational strategies are effective for modeling the electronic effects of the 8-fluoro group in 4H-1-benzopyran-4-one systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s σp⁻ value (−0.07) suggests moderate electron withdrawal, altering HOMO/LUMO distributions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility trends. Fluorine’s hydrophobicity (logP ~1.5) may reduce aqueous solubility compared to hydroxylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.